![molecular formula C16H14ClFN4S B301289 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases.
Mécanisme D'action
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole acts as a competitive inhibitor of the CFTR protein, binding to a specific site on the protein and preventing it from functioning normally. This inhibition leads to a reduction in the movement of chloride ions across cell membranes, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic applications in the treatment of cystic fibrosis, it has also been studied for its potential use in treating other diseases such as polycystic kidney disease and secretory diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole is its specificity for the CFTR protein, which allows for targeted inhibition of this protein without affecting other ion channels or transporters. However, one limitation of this molecule is its relatively low potency, which can make it difficult to achieve significant inhibition of the CFTR protein at lower concentrations.
Orientations Futures
There are several potential future directions for research on 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole. One area of focus could be on developing more potent inhibitors of the CFTR protein, which could lead to more effective treatments for cystic fibrosis and other diseases. Another potential direction could be on studying the long-term effects of CFTR inhibition on cell physiology and function, as well as its potential applications in other disease states. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cystic fibrosis and other diseases.
Méthodes De Synthèse
The synthesis of 5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole can be achieved through a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl bromide with sodium sulfide to form the corresponding thiol. This thiol is then reacted with 3,4-dimethylphenylacetonitrile in the presence of sodium hydroxide to form the desired tetrazole ring.
Applications De Recherche Scientifique
5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole has been extensively studied in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases. It has been shown to inhibit the activity of the CFTR protein, which is involved in regulating the movement of ions across cell membranes. This inhibition can lead to increased hydration of mucus in the lungs of cystic fibrosis patients, making it easier to clear and reducing the risk of infection.
Propriétés
Formule moléculaire |
C16H14ClFN4S |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethylphenyl)tetrazole |
InChI |
InChI=1S/C16H14ClFN4S/c1-10-3-6-14(7-11(10)2)22-16(19-20-21-22)23-9-12-4-5-13(18)8-15(12)17/h3-8H,9H2,1-2H3 |
Clé InChI |
ZCBZLQAKIOISGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
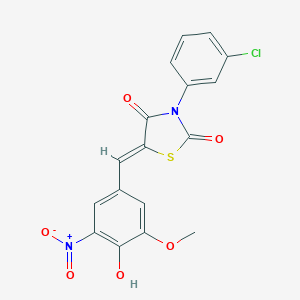
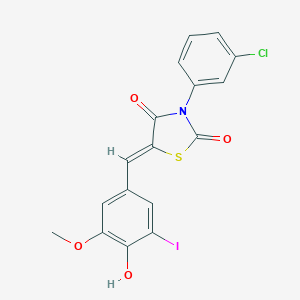
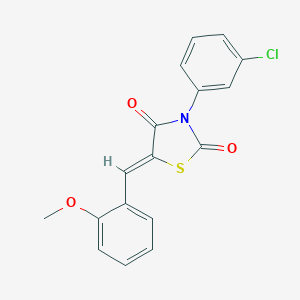

![2-[(4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B301219.png)
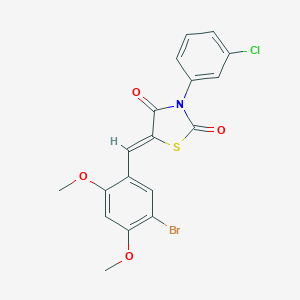
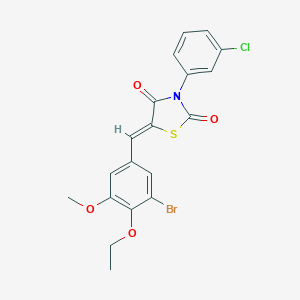
![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301224.png)
![4-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B301225.png)
![isopropyl 4-[4-({1-[4-(aminosulfonyl)phenyl]-1H-pyrrol-2-yl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301229.png)